2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide is a synthetic organic compound that features a pyrazole ring, a pyrimidine ring, and a trifluoromethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Thioether Formation: The pyrazole and pyrimidine rings are linked via a thioether bond. This can be achieved by reacting the pyrimidine derivative with a thiol in the presence of a base.
Acetamide Formation: The final step involves the acylation of the thioether with 4-(trifluoromethyl)benzylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it is studied for its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling, and their inhibition can lead to the development of new therapies for diseases such as cancer and inflammatory disorders.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific kinases makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)benzyl)acetamide enhances its lipophilicity and metabolic stability, making it more effective as a drug candidate compared to its analogs with different substituents.
This compound’s unique combination of structural features and functional groups makes it a valuable molecule for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5OS/c18-17(19,20)13-4-2-12(3-5-13)9-21-15(26)10-27-16-8-14(22-11-23-16)25-7-1-6-24-25/h1-8,11H,9-10H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQZARRLERCWJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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